Cas no 1095013-35-6 (N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide)

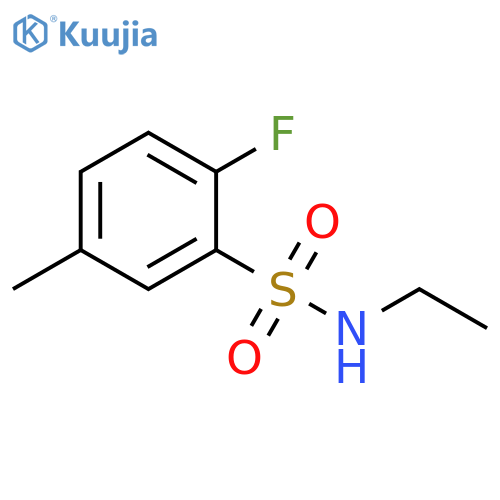

1095013-35-6 structure

商品名:N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide

- Benzenesulfonamide, N-ethyl-2-fluoro-5-methyl-

- 1095013-35-6

- EN300-1452552

-

- インチ: 1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-7(2)4-5-8(9)10/h4-6,11H,3H2,1-2H3

- InChIKey: HLMIMXCLHMSCDY-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC)(=O)=O)=CC(C)=CC=C1F

計算された属性

- せいみつぶんしりょう: 217.05727796g/mol

- どういたいしつりょう: 217.05727796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

- 密度みつど: 1.227±0.06 g/cm3(Predicted)

- ふってん: 324.0±52.0 °C(Predicted)

- 酸性度係数(pKa): 11.33±0.50(Predicted)

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452552-0.5g |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1452552-50mg |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 50mg |

$407.0 | 2023-09-29 | ||

| Enamine | EN300-1452552-0.05g |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-1452552-0.25g |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 0.25g |

$670.0 | 2023-06-06 | ||

| Enamine | EN300-1452552-500mg |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 500mg |

$465.0 | 2023-09-29 | ||

| Enamine | EN300-1452552-1.0g |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 1g |

$728.0 | 2023-06-06 | ||

| Enamine | EN300-1452552-100mg |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 100mg |

$427.0 | 2023-09-29 | ||

| Enamine | EN300-1452552-250mg |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 250mg |

$447.0 | 2023-09-29 | ||

| Enamine | EN300-1452552-2.5g |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1452552-1000mg |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide |

1095013-35-6 | 1000mg |

$485.0 | 2023-09-29 |

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1095013-35-6 (N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 5587-61-1(Triisocyanato(methyl)silane)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量